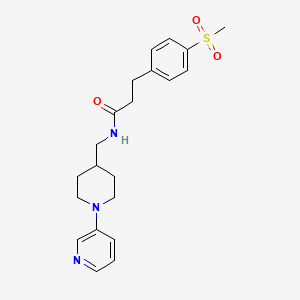
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide is a complex organic compound characterized by its imidazole and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of imidazole with appropriate halides or esters to form intermediates.
Cyclization Reactions: Cyclization steps are crucial to forming the pyridine ring, often requiring specific catalysts and reaction conditions.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the imidazole-pyridine intermediate and the phenylbutanamide moiety.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the phenyl group, introducing functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can reduce the imidazole ring or other functional groups within the molecule.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the imidazole or phenyl rings with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated phenyl derivatives.
Reduction Products: Reduced imidazole derivatives or other reduced functional groups.
Substitution Products: Substituted imidazole or phenyl derivatives with different functional groups.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of imidazole and phenyl groups with biological macromolecules. Medicine: Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism by which N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to enzymes or receptors, modulating their activity, while the phenyl group can interact with other biomolecules, influencing biological processes.
類似化合物との比較
Imidazole derivatives: Other compounds containing imidazole rings, such as imidazole itself and its derivatives.
Phenylbutanamide derivatives: Compounds with similar phenyl and amide groups, such as phenylbutanamide and its derivatives.
Uniqueness: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of imidazole and phenyl groups, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16(14-4-2-1-3-5-14)7-9-18(24)21-15-6-8-17(20-12-15)22-11-10-19-13-22/h1-6,8,10-13H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMLSMCGZXXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)



![2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2880321.png)
![3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2880322.png)


![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)
![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)

